

"2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Cat. No.:	B181806

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine**

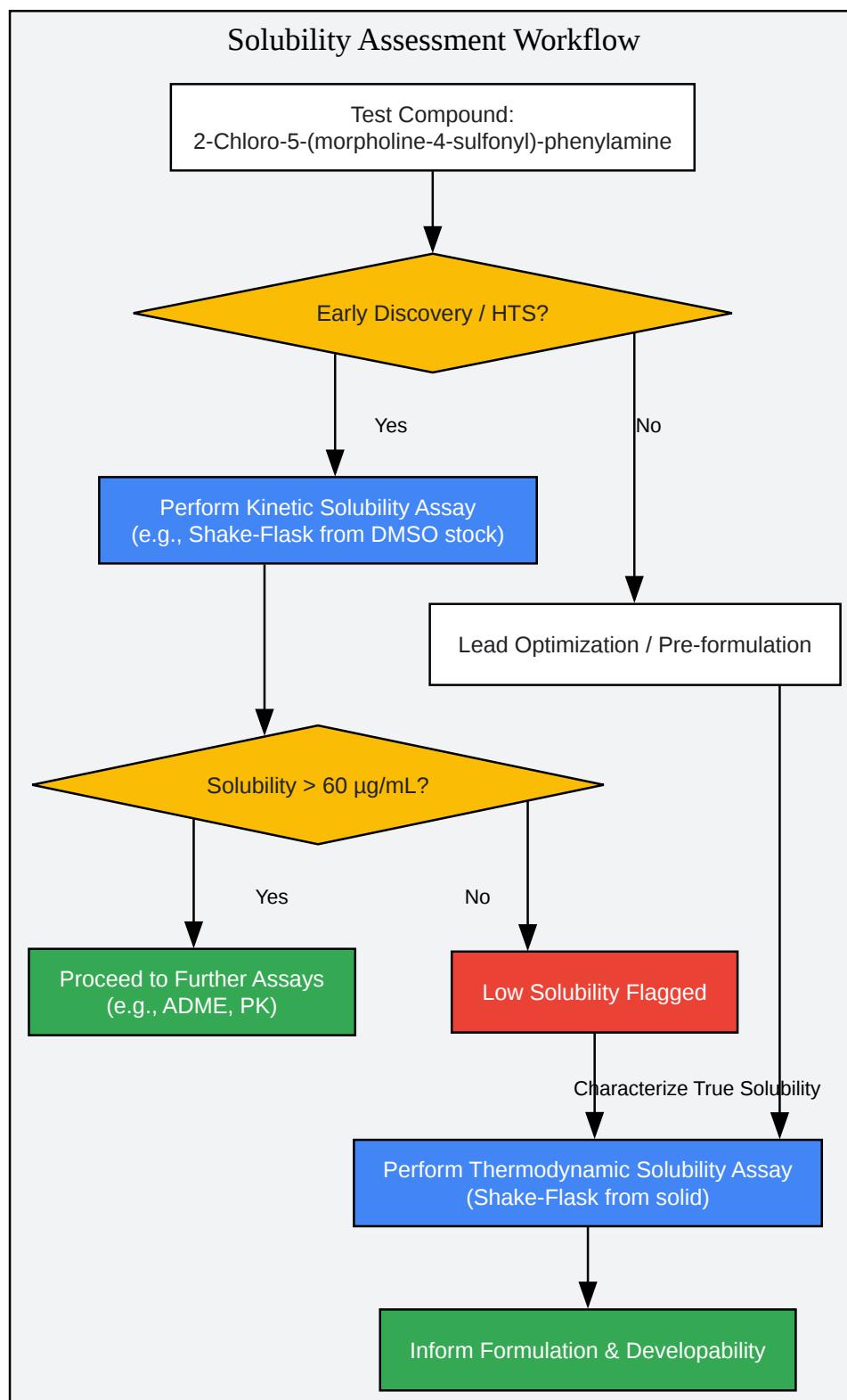
Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the aqueous solubility of the compound **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine**. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind experimental choices, ensuring a robust and reliable assessment of this critical physicochemical property.

Introduction: The Central Role of Solubility in Drug Viability

The journey of a new chemical entity (NCE) from a laboratory discovery to a clinical candidate is fraught with challenges, many of which originate from suboptimal physicochemical properties. Among these, aqueous solubility is a paramount parameter.^{[1][2]} It dictates a compound's concentration in biological fluids, directly influencing its absorption, distribution, and ultimately, its bioavailability and therapeutic efficacy.^{[1][3]} More than 40% of NCEs developed in the pharmaceutical industry exhibit poor water solubility, making it a primary hurdle for formulation scientists.^{[3][4]}

2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine (Molecular Formula: $C_{10}H_{13}ClN_2O_3S$,


Molecular Weight: 276.74 g/mol) is a sulfonamide derivative.[5][6] Its structure, featuring a polar morpholine sulfonyl group, a hydrogen-bonding phenylamine moiety, and a lipophilic chlorophenyl ring, presents a complex solubility profile that requires careful experimental characterization. Insufficient solubility can compromise biological assays, lead to poor in vivo performance, and create significant roadblocks during formulation development.[4][7] Therefore, an early and accurate determination of its solubility is not merely a data collection exercise; it is a critical step in risk mitigation for the entire development program.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Understanding the two primary types of solubility measurements is fundamental to designing appropriate experiments and correctly interpreting the results.

- **Kinetic Solubility:** This measurement reflects the solubility of a compound under non-equilibrium conditions. It is typically determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[8][9] This method is rapid and well-suited for high-throughput screening (HTS) in early discovery.[10] However, because the process starts with a dissolved compound, it can lead to the formation of supersaturated solutions, often yielding a higher apparent solubility value than the true equilibrium state.
- **Thermodynamic Solubility:** Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with an aqueous buffer over an extended period (typically 24 hours or more) until the concentration of the dissolved compound is stable.[7][11] This measurement is crucial for lead optimization and pre-formulation studies as it represents the maximum concentration achievable under thermodynamic equilibrium.[7]

The choice between these assays is context-dependent, as illustrated in the workflow below.

[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting the appropriate solubility assay.

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining the kinetic and thermodynamic solubility of **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine**.

Protocol: Kinetic Solubility via Shake-Flask Method

This assay is designed for rapid assessment and is common in early drug discovery. The core principle involves precipitating the compound from a DMSO solution into an aqueous buffer and measuring the remaining dissolved concentration.

Methodology:

- Preparation of Stock Solution:
 - Accurately weigh a sample of **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine** and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 20 mM).
 - Rationale: DMSO is a strong organic solvent capable of dissolving most drug-like molecules, serving as the standard vehicle for compound libraries in HTS.[\[8\]](#)
- Assay Plate Preparation:
 - In duplicate, add 2 μ L of the 20 mM DMSO stock solution to the wells of a 96-well microplate. This results in a nominal final concentration of 200 μ M when 198 μ L of buffer is added.
 - Rationale: Running duplicates is essential for ensuring the reproducibility of the results.
- Incubation:
 - Add 198 μ L of Phosphate Buffered Saline (PBS, pH 7.4) to each well. The final DMSO concentration should be 1%.
 - Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.
 - Rationale: A 1-2 hour incubation is standard for kinetic assays, allowing for precipitation to occur without necessarily reaching full thermodynamic equilibrium.[\[10\]](#) pH 7.4 is chosen to

mimic physiological conditions.

- Separation of Undissolved Compound:
 - After incubation, filter the samples using a solubility filter plate (e.g., 0.45 µm pore size).
 - Rationale: Filtration is critical to separate any precipitated solid from the saturated aqueous solution, ensuring that only the dissolved compound is quantified.[9]
- Quantification (LC-MS/MS):
 - Prepare a calibration curve by diluting the 20 mM DMSO stock solution in a 50:50 mixture of acetonitrile and water to known concentrations (e.g., from 0.1 µM to 50 µM).
 - Analyze the filtered samples and calibration standards using a validated LC-MS/MS method.
 - Rationale: LC-MS/MS provides high sensitivity and selectivity, allowing for accurate quantification even for compounds with low solubility or poor UV absorbance.[12]

Protocol: Thermodynamic Solubility via Shake-Flask Method

This assay determines the true equilibrium solubility and is vital for later-stage development. It requires starting with the solid material and allowing sufficient time to reach equilibrium.

Methodology:

- Sample Preparation:
 - Add an excess amount of solid **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine** (e.g., 1 mg) into a glass vial.
 - Rationale: Starting with excess solid ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.[11] Using the solid form avoids artifacts from DMSO co-solvent effects.
- Incubation:

- Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
- Seal the vial and agitate it in a thermomixer or on a vial roller system at a constant temperature (e.g., 25°C or 37°C) for 24 hours.[11]
- Rationale: A 24-hour incubation is generally sufficient for most compounds to reach thermodynamic equilibrium.[11] Constant agitation ensures maximal interaction between the solid and the solvent.

- Phase Separation:
 - After incubation, allow the vials to stand to let the undissolved solid settle.
 - Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
 - Rationale: Complete removal of all solid material is paramount for accurate measurement of the dissolved fraction.
- Quantification (HPLC-UV or LC-MS/MS):
 - Prepare a calibration curve using the solid compound dissolved in a suitable organic solvent (e.g., acetonitrile or methanol).
 - Analyze the filtered aqueous samples against the calibration curve using a validated HPLC-UV or LC-MS/MS method.
 - Rationale: HPLC-UV is a robust quantification method if the compound has a suitable chromophore. LC-MS/MS is used for higher sensitivity or to overcome matrix effects.[7]

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. The following table provides a template for summarizing the experimental results.

Parameter	Kinetic Solubility	Thermodynamic Solubility
Compound	2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine	2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine
Assay Method	Shake-Flask from DMSO Stock	Shake-Flask from Solid
Buffer System	PBS, pH 7.4	PBS, pH 7.4
Incubation Time	2 hours	24 hours
Temperature	25°C	25°C
Final DMSO (%)	1%	0%
Solubility (µg/mL)	[Experimental Value]	[Experimental Value]
Solubility (µM)	[Calculated Value]	[Calculated Value]

Interpretation:

- General Guideline: For drug discovery compounds, a solubility goal is often >60 µg/mL.[\[9\]](#)
- Low Solubility (<10 µg/mL): This is a significant red flag. Such compounds are likely to have poor absorption and bioavailability, may precipitate in in vitro assays, and will present major formulation challenges.
- Moderate Solubility (10-60 µg/mL): These compounds may be developable, but will likely require formulation enhancement techniques.
- High Solubility (>60 µg/mL): These compounds have a lower risk of solubility-related development issues.
- Kinetic vs. Thermodynamic: It is common for the kinetic solubility to be higher than the thermodynamic solubility. A large difference can indicate a high propensity for the compound to form supersaturated solutions, which can sometimes be leveraged in formulation but also poses a risk of precipitation in vivo.

Factors Influencing the Solubility of Sulfonamides

The solubility of **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine**, like other sulfonamides, is not a fixed value but is influenced by several factors:

- pH: The phenylamine and sulfonamide groups are ionizable. The solubility of sulfonamides generally increases with pH as the weakly acidic sulfonamide moiety deprotonates to form a more soluble salt.[13] It is advisable to measure solubility at different pH values (e.g., pH 2.0, pH 6.5, pH 7.4) to understand its behavior in different physiological environments like the stomach and intestine.
- Co-solvents: The use of co-solvents can significantly alter solubility. While useful for formulation, it's important to understand the compound's intrinsic aqueous solubility first. The extended Hildebrand solubility approach has been used to model the complex solubility profiles of sulfonamides in various solvent mixtures.[14]
- Crystal Form (Polymorphism): The thermodynamic solubility is dependent on the crystal lattice energy of the solid form. Different polymorphs or an amorphous form of the same compound can exhibit different solubilities.

Conclusion

Determining the aqueous solubility of **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine** is a foundational step in its evaluation as a potential drug candidate. This guide outlines a robust, tiered approach, beginning with rapid kinetic assessment for early screening and progressing to a definitive thermodynamic measurement for lead optimization and pre-formulation. By employing these validated protocols and understanding the theoretical principles behind them, researchers can generate high-quality, reliable data. This enables informed decision-making, helps identify potential liabilities early, and ultimately increases the probability of successfully developing a safe and effective therapeutic.

References

- Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. *Journal of Pharmaceutical Sciences*, 74(6), 638-642. [\[Link\]](#)
- Petruş, C., & Avram, S. (2020). The Importance of Solubility for New Drug Molecules. *Politehnica University of Timisoara – The Proceedings of the Romanian Academy, Series A*, 21(2), 159-164. [\[Link\]](#)
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- BioDuro. (n.d.). ADME Solubility Assay.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- protocols.io. (2023). In-vitro Thermodynamic Solubility. [Link]
- Whyte, B. (2023).
- Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]
- protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Del-Villar, E., & McLaughlin, J. L. (1959). The Solubility of Various Sulfonamides Employed in Urinary Tract Infections.
- Perlovich, G. L., Volkova, T. V., Strakhova, N. N., & Kazachenko, V. P. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- ResearchGate. (n.d.).
- Wen, H., & Morris, K. R. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 29-36. [Link]
- Jouyban-Gharamaleki, A., & Valaee, L. (2000).
- Applichem. (n.d.). **2-CHLORO-5-(MORPHOLINE-4-SULFONYL)-PHENYLAMINE**.
- P&S Chemicals. (n.d.). Product information, **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. bmglabtech.com [bmglabtech.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucd.ie [ucd.ie]
- 5. appchemical.com [appchemical.com]
- 6. 2-CHLORO-5-(MORPHOLINE-4-SULFONYL)-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. evotec.com [evotec.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. researchgate.net [researchgate.net]
- 14. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine" solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181806#2-chloro-5-morpholine-4-sulfonyl-phenylamine-solubility-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com